molecular formula C22H22ClFN2O B8631796 Sarizotan

Sarizotan

Cat. No.: B8631796
M. Wt: 384.9 g/mol
InChI Key: QDLVYMYXOLGZOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Sarizotan is a chemical compound known for its potential applications in medicinal chemistry. It is characterized by the presence of a chroman ring system substituted with a pyridylmethylaminomethyl group and a fluorophenyl group. This compound has been studied for its pharmacological properties and potential therapeutic uses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sarizotan involves several key steps. One common method involves the reaction of 5-(4-fluorophenyl)pyridine-3-carbaldehyde with a suitable amine to form the intermediate, which is then cyclized to produce the chroman ring system . The reaction conditions typically include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as crystallization and chromatography are employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions

Sarizotan undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of Sarizotan involves its interaction with specific molecular targets in the body. It acts as a selective antagonist of dopamine D2 receptors and an agonist of serotonin 5-HT1A receptors . This dual action is believed to contribute to its therapeutic effects in neurological disorders.

Comparison with Similar Compounds

Similar Compounds

  • 2-[5-(4-Chlorophenyl)-3-pyridylmethylaminomethyl]chroman hydrochloride
  • 2-[5-(4-Bromophenyl)-3-pyridylmethylaminomethyl]chroman hydrochloride
  • 2-[5-(4-Methylphenyl)-3-pyridylmethylaminomethyl]chroman hydrochloride

Uniqueness

Sarizotan is unique due to the presence of the fluorophenyl group, which imparts distinct pharmacological properties. The fluorine atom enhances the compound’s metabolic stability and binding affinity to its molecular targets, making it a promising candidate for therapeutic applications .

Properties

Molecular Formula

C22H22ClFN2O

Molecular Weight

384.9 g/mol

IUPAC Name

1-(3,4-dihydro-2H-chromen-2-yl)-N-[[5-(4-fluorophenyl)pyridin-3-yl]methyl]methanamine;hydrochloride

InChI

InChI=1S/C22H21FN2O.ClH/c23-20-8-5-17(6-9-20)19-11-16(12-24-14-19)13-25-15-21-10-7-18-3-1-2-4-22(18)26-21;/h1-6,8-9,11-12,14,21,25H,7,10,13,15H2;1H

InChI Key

QDLVYMYXOLGZOD-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC=CC=C2OC1CNCC3=CC(=CN=C3)C4=CC=C(C=C4)F.Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

20.27 g of 2-aminomethylchroman hydrochloride are introduced into 130 g of methanol, and 20.4 g of a 30% sodium methoxide solution in methanol are subsequently added. 20.43 g of 5-(4-fluorophenyl)pyridine-3-carbaldehyde are added to the white suspension at 35° C., and the mixture is stirred for 1.5 hours before 4.20 g of sodium borohydride are added in portions. After 15 hours, 56.4 ml of water are added, and the pH of the mixture is adjusted to pH 2 using 37% hydrochloric acid. After the suspension has been cooled to 0° C., the crystals are filtered off, washed with methanol and dried under reduced pressure, giving 28.2 g of 2-[5-(4-fluorophenyl)-3-pyridylmethylaminomethyl]chroman hydrochloride (64% yield).
Quantity
20.27 g
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reactant
Reaction Step One
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sodium methoxide
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0 (± 1) mol
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reactant
Reaction Step One
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0 (± 1) mol
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solvent
Reaction Step One
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130 g
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solvent
Reaction Step One
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20.43 g
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reactant
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4.2 g
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reactant
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0 (± 1) mol
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reactant
Reaction Step Four
Name
Quantity
56.4 mL
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solvent
Reaction Step Five

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